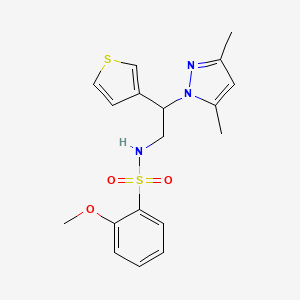
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C18H21N3O3S2 and its molecular weight is 391.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-methoxybenzenesulfonamide is a complex organic compound that has garnered interest in various fields of biological research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis pathways, and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural components:
- Pyrazole Ring : Known for its diverse biological activities.
- Thiophene Ring : Often associated with enhanced pharmacological properties.
- Methoxybenzenesulfonamide Moiety : Contributes to the compound's solubility and biological interactions.
The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes, receptors, and nucleic acids. The proposed mechanisms include:
- Enzyme Inhibition : Potentially inhibiting key enzymes involved in metabolic pathways.
- Receptor Modulation : Interacting with specific receptors to alter physiological responses.
- DNA Interaction : Possible binding to DNA, affecting replication and transcription processes.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. For instance, compounds similar to this compound have shown significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds were reported as follows:
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| Compound A | S. aureus | 20–40 |
| Compound B | E. coli | 40–70 |
These findings suggest that the compound may exhibit similar antimicrobial efficacy.
Anti-inflammatory Activity
Pyrazole derivatives are also known for their anti-inflammatory properties. Research has indicated that compounds containing the pyrazole structure can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. This makes them potential candidates for treating inflammatory diseases.
Case Studies
- Study on Antibacterial Properties : A recent investigation into various pyrazole derivatives demonstrated that certain modifications significantly enhanced antibacterial activity against resistant strains of S. aureus and E. coli. The study utilized agar diffusion methods to assess effectiveness, revealing promising results for compounds with similar structures to this compound .
- In Vivo Efficacy : Animal model studies have shown that pyrazole-based compounds can significantly reduce inflammation in models of arthritis, suggesting potential therapeutic applications in treating chronic inflammatory conditions.
Synthesis Pathways
The synthesis of this compound typically involves multiple steps:
- Formation of the Pyrazole Ring : Synthesized from a 1,3-diketone and hydrazine under acidic conditions.
- Introduction of the Thiophene Ring : Achieved through coupling reactions such as Suzuki or Stille coupling.
- Synthesis of the Sulfonamide Moiety : Formed by reacting a sulfonyl chloride with an amine.
特性
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S2/c1-13-10-14(2)21(20-13)16(15-8-9-25-12-15)11-19-26(22,23)18-7-5-4-6-17(18)24-3/h4-10,12,16,19H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CISOSNGJSXYFKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNS(=O)(=O)C2=CC=CC=C2OC)C3=CSC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













